7-Methyl-2-oxo-2H-chromene-3-carboxylic acid

Description

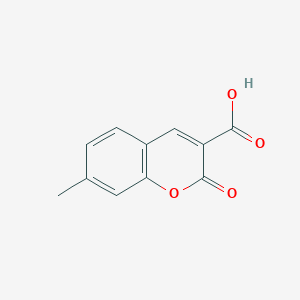

7-Methyl-2-oxo-2H-chromene-3-carboxylic acid (CAS: 1049115-94-7) is a coumarin derivative characterized by a methyl substituent at position 7 and a carboxylic acid group at position 3 of the 2-oxo-2H-chromene backbone. Coumarins are renowned for their diverse applications in pharmaceuticals, dyes, and fluorescent probes due to their aromaticity and functional group versatility . Its structural features, such as the electron-donating methyl group and polar carboxylic acid moiety, influence its physicochemical and biological properties.

Propriétés

Formule moléculaire |

C11H8O4 |

|---|---|

Poids moléculaire |

204.18 g/mol |

Nom IUPAC |

7-methyl-2-oxochromene-3-carboxylic acid |

InChI |

InChI=1S/C11H8O4/c1-6-2-3-7-5-8(10(12)13)11(14)15-9(7)4-6/h2-5H,1H3,(H,12,13) |

Clé InChI |

MOBNEVYPNLXFLO-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’acide 7-méthyl-2-oxo-2H-chromène-3-carboxylique implique généralement la cyclisation de précurseurs appropriés en conditions acides ou basiques. Une méthode courante implique la condensation de dérivés de salicylaldéhyde avec des β-cétoesters en présence d’une base telle que le carbonate de potassium. La réaction est généralement réalisée dans un solvant comme l’éthanol ou l’acétone à des températures élevées .

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté. Les approches de chimie verte, telles que l’utilisation de solvants et de catalyseurs respectueux de l’environnement, sont également explorées pour rendre le processus plus durable .

Types de réactions :

Oxydation : Le composé peut subir des réactions d’oxydation, généralement à l’aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d’acides carboxyliques ou d’autres dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium, conduisant à la formation d’alcools ou d’autres produits réduits.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, où des groupes fonctionnels tels que les halogénures ou les amines peuvent être introduits.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.

Substitution : Halogénures d’alkyle ou amines en présence d’une base comme l’hydroxyde de sodium.

Principaux produits :

Oxydation : Acides carboxyliques.

Réduction : Alcools.

Substitution : Divers dérivés coumariniques substitués.

4. Applications de la recherche scientifique

Chimie : Utilisé comme élément de base dans la synthèse organique pour la préparation de molécules plus complexes.

Biologie : Étudié pour son rôle d’inhibiteur enzymatique, notamment dans l’inhibition de la cyclooxygénase-2 (COX-2), qui est impliquée dans les voies de l’inflammation et de la douleur.

Médecine : Exploré pour son potentiel en tant qu’agent anti-inflammatoire, anticancéreux et antimicrobien.

Applications De Recherche Scientifique

Fluorescent Probes in Biochemistry

7-Methyl-2-oxo-2H-chromene-3-carboxylic acid exhibits strong fluorescence properties, making it an excellent candidate as a fluorescent probe in various biochemical applications. It is used to study enzyme activities and cellular dynamics through fluorescence microscopy, allowing researchers to visualize interactions at the cellular level.

Case Study: Cellular Imaging

In a study examining solvation dynamics within micelles, researchers utilized this compound to track its distribution and interactions with proteins. The compound's fluorescence allowed for real-time monitoring of cellular processes, providing insights into protein behavior in different environments.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as reactive oxygen species (ROS) generation and cell cycle arrest.

| Cell Line | Treatment Duration | IC50 (μM) |

|---|---|---|

| MCF-7 (breast) | 24 h | 32.01 |

| HeLa (cervical) | 48 h | 27.84 |

| DU145 (prostate) | 72 h | 19.52 |

These results suggest potential therapeutic applications for this compound in cancer treatment.

Antidiabetic Effects

The compound has also been investigated for its ability to inhibit α-amylase activity, which is crucial for carbohydrate metabolism. This inhibition could lead to lower blood glucose levels, indicating its potential role in diabetes management.

Antimicrobial Properties

This compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property suggests its potential use as an antibacterial agent in pharmaceutical formulations.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption: Its solubility profile indicates good absorption when administered via appropriate routes.

- Distribution: The lipophilic nature allows effective penetration through cell membranes.

- Metabolism and Excretion: Further studies are required to elucidate the metabolic pathways involved.

Mécanisme D'action

Le mécanisme d’action de l’acide 7-méthyl-2-oxo-2H-chromène-3-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu’inhibiteur de la COX-2, il se lie au site actif de l’enzyme, empêchant la conversion de l’acide arachidonique en prostaglandines, qui sont des médiateurs de l’inflammation. Cette inhibition réduit l’inflammation et la douleur. Le composé peut également interagir avec d’autres enzymes et récepteurs, contribuant à ses divers effets biologiques .

Composés similaires :

Coumarine : Le composé parent, largement utilisé dans les parfums et comme précurseur des médicaments anticoagulants.

7-Hydroxycoumarine : Connu pour ses propriétés de fluorescence et utilisé dans les essais biochimiques.

4-Méthylcoumarine : Structure similaire, mais avec des activités biologiques différentes.

Unicité : L’acide 7-méthyl-2-oxo-2H-chromène-3-carboxylique est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à inhiber sélectivement la COX-2 en fait un composé précieux pour le développement de médicaments anti-inflammatoires .

Comparaison Avec Des Composés Similaires

Positional Isomers: Methyl Substitution Effects

6-Methyl-2-oxo-2H-chromene-3-carboxylic acid (3f)

- Structure : Methyl at position 6 instead of 7.

- Physical Properties : Melting point (165–166°C) , lower than hydroxy-substituted coumarins (e.g., 7-hydroxy derivative, 264–265°C) due to reduced hydrogen-bonding capacity.

- Implications : The 6-methyl isomer exhibits distinct electronic effects compared to the 7-methyl derivative, altering reactivity in derivatization reactions (e.g., amidation, esterification) .

8-Methyl-2-oxo-2H-chromene-3-carboxylic acid (CAS: 58734-32-0)

Functional Group Variations

7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid (3c)

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid (CAS: 183736-74-5)

- Structure : Chlorine at position 6 and hydroxy at position 7.

7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS: 2555-20-6)

Carboxylic Acid vs. Ester Derivatives

Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate

2-Oxo-2H-chromene-3-carbonyl chloride (Intermediate 4)

- Reactivity : The carbonyl chloride derivative facilitates rapid amidation or esterification, a key step in generating bioactive derivatives (e.g., antitumor agents) .

Physicochemical and Spectral Data Comparison

Activité Biologique

7-Methyl-2-oxo-2H-chromene-3-carboxylic acid, a member of the coumarin family, has garnered attention for its diverse biological activities. This article synthesizes current knowledge regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a chromene backbone with a carboxylic acid functional group and a methyl substituent at the seventh position. Its molecular formula is with a molecular weight of approximately 210.19 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and prostate (PC3) cancer cells. The mechanism appears to involve the modulation of cell cycle regulatory proteins such as p21 and p53, which are crucial for cell cycle progression and apoptosis .

Table 1: Anticancer Activity Overview

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Induction of apoptosis via p21 upregulation |

| PC3 | 12 | Downregulation of p53 and cyclin D1 |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In vitro studies have reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | Moderate |

| Escherichia coli | 64 μg/mL | Moderate |

Antioxidant Activity

This compound has been shown to possess antioxidant properties, which are beneficial in mitigating oxidative stress-related damage in cells. This activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been observed to inhibit enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism, suggesting potential neuroprotective effects .

- Gene Expression Modulation : The compound influences the expression of genes related to cell cycle regulation and apoptosis, notably increasing p21 levels while decreasing p53 expression in cancer cells .

- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties help reduce ROS levels, contributing to cellular protection against oxidative damage .

Case Studies

A notable study investigated the effects of this compound on human breast cancer cells. The results indicated that treatment with this compound led to significant reductions in cell viability, with an IC50 value of approximately 10 μM after 72 hours. The study also revealed alterations in gene expression profiles associated with apoptosis and cell cycle regulation .

Analyse Des Réactions Chimiques

Oxidation Reactions

The chromene core undergoes oxidation at the α,β-unsaturated lactone system. Potassium permanganate (KMnO₄) in acidic conditions converts the chromene ring into a quinone structure via cleavage of the conjugated double bond. This reaction produces 7-methyl-2-oxo-3-carboxycoumarin quinone as a major product, confirmed by LC-MS analysis showing a molecular ion peak at m/z 188.

Key Conditions:

-

Reagent: KMnO₄ (0.1 M)

-

Solvent: H₂SO₄ (1%)

-

Temperature: 60°C

-

Yield: 68–72%

Reduction Reactions

Selective reduction of the α,β-unsaturated carbonyl system is achieved using sodium borohydride (NaBH₄). The reaction yields dihydro-7-methyl-2-oxo-2H-chromene-3-carboxylic acid , characterized by the disappearance of the C=C stretching band at 1622 cm⁻¹ in IR spectroscopy .

Key Conditions:

Electrophilic Aromatic Substitution

The methyl group at position 7 directs electrophiles to the ortho and para positions. Friedel-Crafts alkylation with tert-butyl chloride in the presence of AlCl₃ introduces a tert-butyl group at position 8, forming 8-tert-butyl-7-methyl-2-oxo-2H-chromene-3-carboxylic acid .

Key Conditions:

-

Catalyst: AlCl₃ (1.2 equiv)

-

Solvent: Dichloromethane

-

Temperature: 0°C → RT

-

Yield: 55%

Esterification

The carboxylic acid group reacts with methanol under acid catalysis to form methyl 7-methyl-2-oxo-2H-chromene-3-carboxylate . This reaction is confirmed by a shift in the carbonyl stretching frequency from 1711 cm⁻¹ (carboxylic acid) to 1756 cm⁻¹ (ester) in IR spectra .

Key Conditions:

Decarboxylation

Thermal decarboxylation at 200°C eliminates CO₂, yielding 7-methyl-2H-chromen-2-one . Gas chromatography-mass spectrometry (GC-MS) identifies the product via a molecular ion at m/z 160.

Key Conditions:

-

Temperature: 200°C

-

Catalyst: None

-

Yield: 78%

Mechanistic Insights

-

Oxidation: Proceeds via hydroxylation of the chromene double bond followed by ring opening and quinone formation.

-

Reduction: NaBH₄ selectively reduces the α,β-unsaturated lactone without affecting the carboxylic acid group .

-

Electrophilic Substitution: The methyl group activates the aromatic ring, favoring substitution at position 8 due to steric and electronic effects.

This compound’s versatility in reactions makes it valuable for synthesizing functionalized chromenes with applications in medicinal chemistry and materials science .

Q & A

Q. Key Methodological Considerations :

- Solvent selection (e.g., methanol for reflux, DMF for anhydrous conditions).

- Catalysts (piperidine for Knoevenagel condensation).

- Purification strategies (column chromatography, recrystallization from acetone) .

How can researchers resolve discrepancies in NMR data when synthesizing substituted derivatives?

Advanced Research Question

Spectral inconsistencies often arise from varying substituents or conformational dynamics. For instance, in 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde derivatives, the chemical shift of the aldehyde proton (δ ~8.5–8.7 ppm in H NMR) may split due to oxime formation or steric effects from benzoyl/naphthoyl groups . Advanced strategies include:

- 2D NMR techniques (e.g., C-H HSQC) to assign overlapping signals.

- Comparative analysis of calculated vs. experimental spectra (e.g., powder X-ray diffraction to confirm crystallinity and phase purity) .

- Solvent effects : Deuterated solvents or temperature-controlled experiments to reduce signal broadening .

What purification methods are most effective for isolating this compound derivatives post-synthesis?

Basic Research Question

- Column chromatography : Silica gel (SiO₂) with chloroform or ethyl acetate/hexane gradients effectively separates polar derivatives .

- Recrystallization : Acetone or methanol/water mixtures yield high-purity crystals, as demonstrated for allyl ester derivatives .

- Precipitation : Adjusting pH in aqueous solutions can isolate carboxylic acid forms.

Note : Purity should be confirmed via HPLC (≥98%) or melting point analysis .

What strategies optimize esterification reactions for carboxylate derivatives of this compound?

Advanced Research Question

Esterification efficiency depends on:

- Deprotonation agents : Potassium carbonate in DMF enhances nucleophilicity of the carboxylate group .

- Reagent stoichiometry : Excess alkyl halides (e.g., allyl bromide) drive reactions to completion.

- Moisture control : Anhydrous solvents and inert atmospheres prevent hydrolysis of reactive intermediates .

- Microwave-assisted synthesis : Reduces reaction time and improves yields for thermally sensitive derivatives .

How can researchers confirm the crystal structure and phase purity of synthesized derivatives?

Basic Research Question

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and packing arrangements (e.g., allyl ester derivatives crystallizing in monoclinic systems) .

- Powder X-ray diffraction (PXRD) : Compares experimental and calculated patterns to verify phase purity .

- Differential Scanning Calorimetry (DSC) : Identifies polymorphic transitions or impurities via melting point deviations.

How should moisture-sensitive intermediates be handled during synthesis?

Advanced Research Question

- Schlenk techniques : Use gloveboxes or nitrogen/vacuum lines for air-sensitive steps (e.g., malonic ester condensations) .

- Drying agents : Molecular sieves or anhydrous salts (MgSO₄) in solvents.

- Real-time monitoring : FTIR or in-situ NMR tracks intermediate stability .

Safety Protocol : Store intermediates under argon at –20°C and avoid contact with atmospheric moisture .

What analytical methods are recommended for characterizing substituent effects on fluorescence properties?

Advanced Research Question

- UV-Vis and fluorescence spectroscopy : Correlate electron-donating groups (e.g., diethylamino) with bathochromic shifts .

- Time-resolved fluorescence : Measures excited-state lifetimes affected by substituent polarity.

- Computational modeling : DFT calculations predict absorption/emission spectra based on HOMO-LUMO gaps .

How can conflicting data in reaction yields be systematically addressed?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.